2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2S2/c1-3-32-17-10-8-16(9-11-17)30-22(19-12-25-20-7-5-4-6-18(19)20)28-29-24(30)34-14-21(31)27-23-26-15(2)13-33-23/h4-13,25H,3,14H2,1-2H3,(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJMGEYUDCQCKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC(=CS3)C)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a novel derivative belonging to the class of thioacetamides and triazoles. Its unique structural features suggest potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 447.56 g/mol. The IUPAC name indicates the presence of both thiazole and triazole moieties, which are known for their diverse biological activities.
Antitumor Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antitumor properties. A study highlighted that compounds similar to the target compound demonstrated cytotoxic effects against various human cancer cell lines, including AGS (gastric cancer), MGC-803 (stomach cancer), and HCT-116 (colon cancer). The tested triazole derivatives showed IC50 values ranging from to higher concentrations depending on the specific derivative tested .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 () |
|---|---|---|
| Compound 4d | AGS | 2.63 ± 0.17 |
| Compound X | HCT-116 | 6.2 |
| Compound Y | T47D | 27.3 |
The antitumor activity is primarily attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase. Flow cytometry assays have confirmed that these compounds can effectively halt cell proliferation by triggering programmed cell death mechanisms .
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial potential of triazole derivatives. Compounds containing thioacetamide groups have shown promising antifungal and antibacterial activities comparable to standard antibiotics. For instance, certain derivatives were effective against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as lead compounds in developing new antimicrobial agents .
Case Studies
A notable case study involved the synthesis and evaluation of various thio-substituted triazoles, where one compound demonstrated significant activity against colon carcinoma cells (HCT-116) with an IC50 value of . This highlights the importance of structural modifications in enhancing biological activity .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 487.6 g/mol. The structure includes a triazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The presence of the indole moiety further enhances its potential interactions with biological targets due to its planar structure conducive to π-stacking interactions.
Antimicrobial Properties
Research indicates that compounds similar to 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide exhibit significant antimicrobial activities. Triazole derivatives are well-documented for their effectiveness against various pathogens. Studies have shown that modifications in the substituents can enhance their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation. Research has demonstrated that similar triazole derivatives can induce cytotoxic effects in cancer cell lines by modulating oxidative stress pathways . For example, studies have reported that triazole-thione derivatives exhibit potent anticancer activity by inhibiting key metabolic enzymes involved in tumor growth .
Antiviral Effects
Recent studies have highlighted the antiviral properties of heterocyclic compounds containing triazole rings. Compounds derived from triazoles have shown promise against various viruses, including herpes simplex virus and coronaviruses . The ability of these compounds to interfere with viral replication mechanisms makes them candidates for further investigation in antiviral drug development.
Case Studies
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research evaluated a series of triazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications led to enhanced activity against breast cancer cells, suggesting that the incorporation of indole moieties could be beneficial for developing new anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a series of triazole-thione compounds were synthesized and tested against a panel of bacterial strains. The results showed that compounds with ethoxyphenyl substituents exhibited superior antibacterial activity compared to their counterparts without this modification .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide?
- The compound can be synthesized via nucleophilic substitution reactions. A general method involves refluxing 4-amino-5-(heteroaryl)-4H-1,2,4-triazole-3-thione derivatives with chloroacetamide intermediates in ethanol/water with KOH as a base (1:1 molar ratio). After refluxing for 1–2 hours, the product is precipitated, filtered, and recrystallized from ethanol .
- Key parameters : Solvent polarity (ethanol/water mix), reaction temperature (60–80°C), and stoichiometric control of chloroacetamide to avoid side products.
Q. How is the structural integrity of this compound validated post-synthesis?
- Confirmatory techniques include:
- IR spectroscopy : To identify thiol (-SH) disappearance and amide (C=O) formation .
- NMR spectroscopy : ¹H/¹³C NMR for aromatic proton environments (e.g., indole NH at δ 10–12 ppm, ethoxy group at δ 1.3–1.5 ppm) .
- Chromatography : HPLC or TLC to verify purity (>95%) using acetonitrile/water mobile phases .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Dosage : Start with 1–100 μM concentrations in triplicate to assess dose-response relationships.
Advanced Research Questions
Q. How can computational methods optimize the synthesis and activity of this compound?
- Reaction design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in the nucleophilic substitution step .
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities toward targets (e.g., EGFR, COX-2). Prioritize derivatives with docking scores ≤ -8 kcal/mol .
- Validation : Cross-validate computational results with experimental IC₅₀ values to refine force field parameters .
Q. How should researchers address contradictions in biological activity data across studies?
- Case example : If a derivative shows high cytotoxicity in MTT assays but low efficacy in vivo, consider:
- Bioavailability : Assess logP values (e.g., >3 may indicate poor aqueous solubility) .
- Metabolic stability : Perform liver microsome assays to evaluate CYP450-mediated degradation .
- Assay variability : Standardize protocols (e.g., cell passage number, serum-free conditions) to minimize inter-lab discrepancies.
Q. What strategies improve regioselectivity in triazole-thioacetamide derivatives?
- Steric effects : Introduce bulky substituents (e.g., 4-methylthiazole) to direct nucleophilic attack to the triazole C3 position .
- Catalytic control : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance reaction specificity .
Q. How can spectral data inconsistencies be resolved for structurally similar analogs?
- 2D NMR techniques : Utilize HSQC and HMBC to differentiate between overlapping signals in aromatic regions .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error to rule out isobaric interferences .
Methodological Notes
- Synthetic reproducibility : Always pre-dry solvents (ethanol, dioxane) over molecular sieves to prevent hydrolysis of intermediates .
- Biological assays : Include positive controls (e.g., doxorubicin for anticancer assays) and validate results across multiple cell lines .
- Data reporting : Use standardized formats (e.g., CRediT taxonomy) to document contributions in multi-disciplinary studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
